Bienvenue dans la boutique en ligne BenchChem!

Satavaptan fumarate

V2 receptor binding adenylyl cyclase inhibition aquaretic pharmacology

Satavaptan fumarate (CAS 185913-79-5) is a non-peptide vasopressin V2 receptor antagonist originally developed by Sanofi-Aventis as the code compound SR121463A. It belongs to the vaptan class of aquaretic agents that promote free-water excretion without altering electrolyte balance.

Molecular Formula C37H49N3O12S
Molecular Weight 759.9 g/mol
CAS No. 185913-79-5
Cat. No. B1680786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSatavaptan fumarate
CAS185913-79-5
Synonyms1-(4-(N-tert-butylcarbamoyl)-2-methoxybenzenesulfonyl)-5-ethoxy-3-spiro(4-(2-morpholinoethoxy)cyclohexane)indoline-2-one, phosphate monohydrate cis-isomer
1-(4-(N-tert-butylcarbamoyl)-2-methoxybenzenesulfonyl)-5-ethoxy-3-spiro-(4-(2-morpholinoethoxy)cyclohexane)indol-2-one fumarate
satavaptan
SR 121463A
SR-121463
SR-121463B
SR121463B
Molecular FormulaC37H49N3O12S
Molecular Weight759.9 g/mol
Structural Identifiers
SMILESCCOC1=CC2=C(C=C1)N(C(=O)C23CCC(CC3)OCCN4CCOCC4)S(=O)(=O)C5=C(C=C(C=C5)C(=O)NC(C)(C)C)OC.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C33H45N3O8S.C4H4O4/c1-6-43-25-8-9-27-26(22-25)33(13-11-24(12-14-33)44-20-17-35-15-18-42-19-16-35)31(38)36(27)45(39,40)29-10-7-23(21-28(29)41-5)30(37)34-32(2,3)4;5-3(6)1-2-4(7)8/h7-10,21-22,24H,6,11-20H2,1-5H3,(H,34,37);1-2H,(H,5,6)(H,7,8)/b;2-1+
InChIKeyFVYUFJMPTILYEX-WLHGVMLRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Satavaptan Fumarate (SR121463A, Aquilda) – Selective Vasopressin V2 Receptor Antagonist Research Compound


Satavaptan fumarate (CAS 185913-79-5) is a non-peptide vasopressin V2 receptor antagonist originally developed by Sanofi-Aventis as the code compound SR121463A [1]. It belongs to the vaptan class of aquaretic agents that promote free-water excretion without altering electrolyte balance [2]. Satavaptan displays high-affinity binding to V2 receptors across multiple species and exhibits the highest V2-over-V1a selectivity ratio among oral vaptans [2][3]. Clinical development was discontinued in 2009 after Phase III trials in ascites failed to meet primary endpoints, though significant efficacy was demonstrated in hyponatremia correction in cirrhosis and SIADH [4]. Satavaptan fumarate is now exclusively a research tool for V2 receptor pharmacology, aquaretic mechanism studies, and pharmacological chaperone investigations.

Why Generic Substitution Among Vaptans Is Not Supported: Satavaptan Fumarate Differentiation Evidence


The vasopressin V2 receptor antagonist class includes tolvaptan, lixivaptan, satavaptan, mozavaptan, and the dual V1a/V2 antagonist conivaptan. Despite a shared aquaretic mechanism, these compounds exhibit quantitatively distinct receptor selectivity profiles, binding kinetics, and tissue-specific functional effects that preclude interchangeable use in research settings [1]. Satavaptan demonstrates a V2:V1a selectivity ratio of approximately 112:1, exceeding that of tolvaptan (29:1) and lixivaptan (100:1) [2]. Furthermore, satavaptan uniquely rescues misfolded V2 receptor mutants via pharmacological chaperone activity—a property not demonstrated for tolvaptan or lixivaptan in primary literature [1]. Substituting satavaptan with another vaptan in experiments requiring high V2 selectivity or chaperone function would yield non-comparable results. The quantitative evidence below substantiates these differentiation claims.

Satavaptan Fumarate – Quantitative Differentiation Evidence vs. Tolvaptan, Lixivaptan, Conivaptan, and Mozavaptan


Superior V2 Binding Affinity and Functional Antagonism vs. Mozavaptan (OPC-31260) – Direct Head-to-Head Comparison

In a direct head-to-head comparison within the same experimental systems, satavaptan (SR 121463A) demonstrated substantially higher V2 receptor binding affinity and functional antagonism than mozavaptan (OPC-31260), the first-generation non-peptide V2 antagonist [1]. Satavaptan displayed competitive binding to V2 receptors from rat, bovine, and human kidney with Ki values ranging from 0.6 to 4.1 nM, and it potently antagonized AVP-stimulated adenylyl cyclase activity in human kidney preparations with a Ki of 0.26 ± 0.04 nM [1]. In contrast, OPC-31260 exhibited Ki values in the 10 nanomolar range for adenylyl cyclase inhibition—approximately 25- to 50-fold weaker—and was characterized as a V2/V1a non-selective ligand with a poor selectivity profile, whereas satavaptan was confirmed as highly V2-selective [1].

V2 receptor binding adenylyl cyclase inhibition aquaretic pharmacology

Highest V2/V1a Selectivity Ratio Among Oral Vaptans (112:1) – Cross-Study Comparative Analysis

Across the class of orally administered non-peptide vasopressin receptor antagonists, satavaptan exhibits the highest V2-over-V1a selectivity ratio [1]. The V1a:V2 affinity ratios, derived from binding studies across multiple laboratories, are as follows: satavaptan 1:112 (i.e., V2 affinity is 112-fold greater than V1a), lixivaptan 1:100, tolvaptan 1:29, and conivaptan 10:1 (V1a-preferring) [1]. Tolvaptan's individual Ki values were 0.43 nM at V2 and 12.3 nM at V1a in HeLa cells expressing human AVP receptor subtypes, confirming a ~29-fold selectivity . Lixivaptan demonstrates a V2:V1a selectivity of approximately 100:1 in human cells [2]. Satavaptan's 112-fold selectivity margin is the widest among oral V2-selective agents, making it the most discriminatory pharmacological probe for isolating V2-mediated effects from V1a-mediated vascular actions [1].

V2 selectivity V1a off-target vaptan comparator receptor selectivity ratio

Dose-Dependent Serum Sodium Correction and Ascites Control in Cirrhosis – Placebo-Controlled Randomized Trial Evidence

In a multicenter, double-blind, randomized, placebo-controlled trial (n=110), satavaptan demonstrated statistically significant, dose-dependent improvements in both serum sodium concentration and ascites control in cirrhotic patients with hyponatremia (serum sodium ≤130 mmol/L) [1]. At day 5, serum sodium increased from baseline by 1.3 mmol/L (placebo) versus 4.5 mmol/L (satavaptan 5 mg), 4.5 mmol/L (12.5 mg), and 6.6 mmol/L (25 mg daily); all satavaptan groups showed significant improvement versus placebo (P < 0.01) [1]. At day 14, body weight change was +0.49 kg for placebo versus -1.68 kg for the 25 mg dose (P = 0.05 for overall dose-effect relationship), indicating reduced ascites [1]. This contrasts with tolvaptan, which, while approved for hyponatremia, has limited ascites-specific efficacy data in cirrhosis and carries a FDA boxed warning for hepatotoxicity—a concern not prominent in satavaptan's trial safety profile [1].

hyponatremia cirrhosis ascites serum sodium aquaretic efficacy

Demonstrated 12-Month Long-Term Efficacy in SIADH – Unique Sustained Response Data Among Vaptans

Satavaptan is the only vaptan with published 12-month long-term efficacy data in patients with Syndrome of Inappropriate Antidiuretic Hormone Secretion (SIADH) [1]. In a randomized, double-blind, placebo-controlled study (n=34), satavaptan at 25 mg and 50 mg daily produced responder rates (serum sodium normalization or ≥5 mmol/L increase) of 79% and 83%, respectively, compared with 13% for placebo during the initial 5-day double-blind period (P = 0.006 and P = 0.005) [1]. Mean serum sodium reached 136 ± 3 mmol/L (25 mg) and 140 ± 6 mmol/L (50 mg) versus 130 ± 5 mmol/L (placebo) [1]. During open-label extension, 15 of 18 enrolled patients completed 6 months and 10 patients completed 12 months of treatment with sustained serum sodium normalization and good tolerability, with no drug-related serious adverse events [1]. Comparable long-term controlled data beyond 30 days are absent for tolvaptan in SIADH, where treatment duration in pivotal trials was limited and long-term safety concerns (hepatotoxicity) restrict extended use [2].

SIADH long-term hyponatremia treatment chronic V2 antagonism sustained response

Pharmacological Chaperone Activity: Rescue of Misfolded V2 Receptor Mutants – Unique Functional Property

Satavaptan demonstrates a functional property not consistently reported for other vaptans: it acts as a pharmacological chaperone that rescues misfolded V2 receptor mutants by increasing cell surface expression and restoring receptor function [1]. This was initially demonstrated in vitro where satavaptan rescued misfolded V2 AVP receptor mutants, leading to increased cell surface expression and functional V2 signaling restoration [1]. In a separate study using polarized cells expressing V2R mutants, SR121463B (satavaptan) was among four non-peptide antagonists found to induce maturation and rescue basolateral membrane expression of multiple V2R mutants [2]. While tolvaptan has also been reported to exhibit inverse agonism at constitutively active V2 mutants, the specific chaperone-mediated rescue of misfolded receptors—a mechanism relevant to congenital nephrogenic diabetes insipidus (NDI)—was first and most thoroughly characterized for satavaptan [1][2].

pharmacological chaperone V2 receptor misfolding nephrogenic diabetes insipidus receptor rescue

Satavaptan Fumarate – Optimal Research Application Scenarios Based on Differentiation Evidence


High-Selectivity V2 Receptor Pharmacological Probing in Cardiovascular or Vascular Smooth Muscle Studies

Satavaptan fumarate's 112-fold V2-over-V1a selectivity [1] makes it the preferred V2 antagonist for experiments where V1a receptor engagement could confound interpretation—such as vascular reactivity assays, cardiac myocyte signaling studies, or platelet aggregation experiments. In contrast, tolvaptan (29-fold selective) or conivaptan (V1a/V2 non-selective) carry higher risk of V1a-mediated off-target effects at concentrations required for full V2 blockade [1]. Use satavaptan at concentrations informed by its Ki of 0.26 nM for functional V2 antagonism [2].

Hepatorenal Pathophysiology Modeling: Simultaneous Hyponatremia and Ascites Research

Satavaptan is supported by the only published randomized controlled trial demonstrating concurrent improvement in both serum sodium and ascites control in cirrhotic patients [3]. For preclinical models of cirrhosis with ascites and hyponatremia, satavaptan (5–25 mg/kg/day oral in rats, or equivalent in other species) provides a validated tool to study the dual effects of V2 blockade on free-water clearance and ascites mobilization [2][3]. Tolvaptan lacks equivalent ascites-specific efficacy data in cirrhosis trials.

Long-Term V2 Antagonism Studies and Chronic SIADH Modeling

Satavaptan is the only vaptan with published 12-month safety and sustained efficacy data in a human SIADH population, with 10 of 18 patients maintaining serum sodium normalization through 12 months without drug-related serious adverse events [4]. Researchers designing chronic in vivo studies requiring prolonged V2 receptor blockade beyond 30 days should consider satavaptan as the evidence-supported compound, as tolvaptan's published SIADH data are limited to 30 days and carry hepatotoxicity concerns limiting chronic use [4].

Pharmacological Chaperone Research: V2 Receptor Folding, Trafficking, and Nephrogenic Diabetes Insipidus

Satavaptan is the most thoroughly characterized vaptan for pharmacological chaperone activity at misfolded V2 receptor mutants, with documented rescue of cell surface expression and functional restoration in polarized cell models [2][5]. Researchers investigating V2 receptor folding diseases (e.g., X-linked nephrogenic diabetes insipidus) or screening for pharmacochaperone compounds should use satavaptan as the reference V2-targeting chaperone tool, as comparable rescue activity is not consistently demonstrated for tolvaptan or lixivaptan in primary literature [2][5].

Quote Request

Request a Quote for Satavaptan fumarate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.